Diethyl (2-ethoxybut-3-en-2-yl)phosphonate
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Overview
Description
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid ester functional group, which imparts unique chemical properties to these compounds. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of diethyl (2-ethoxybut-3-en-2-yl)phosphonate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate alkyl halide . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as O, S, N, and C nucleophiles.
Common Reagents and Conditions: Typical reagents include triflic anhydride for chemoselective activation and various chlorinating agents for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: The compound’s resistance to hydrolysis makes it useful in the development of pharmaceuticals.
Industry: It is employed in the synthesis of various bioactive products and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (2-ethoxybut-3-en-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with various biological molecules, influencing their activity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Diethyl (2-ethoxybut-3-en-2-yl)phosphonate can be compared with other similar phosphonate compounds, such as:
Diethyl 3-butenylphosphonate: Similar in structure but differs in the position of the ethoxy group.
Diethyl (3-bromopropyl)phosphonate: Contains a bromine atom, which imparts different reactivity.
Diethyl (2-oxobutyl)phosphonate: Contains a ketone group, leading to different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
92509-28-9 |
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Molecular Formula |
C10H21O4P |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
3-diethoxyphosphoryl-3-ethoxybut-1-ene |
InChI |
InChI=1S/C10H21O4P/c1-6-10(5,12-7-2)15(11,13-8-3)14-9-4/h6H,1,7-9H2,2-5H3 |
InChI Key |
DNZMLSLIICHNGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C=C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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